

# CEP-28122 ALK phosphorylation inhibition assay

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## Compound Focus: CEP-28122

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## Introduction to CEP-28122

**CEP-28122** is a potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), which has emerged as a promising molecular target for cancer therapy. ALK is constitutively activated in several human cancers due to chromosomal translocations, point mutations, and gene amplification [1]. **CEP-28122** was shown to induce robust antitumor activity, including complete tumor regressions, in preclinical models of ALK-positive cancers, such as Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma [1]. Its favorable pharmaceutical and pharmacokinetic profile underscores its potential for clinical development.

## ALK Signaling Pathway & Drug Inhibition

The diagram below illustrates the ALK-mediated signaling pathway and the mechanism of inhibition by **CEP-28122**.



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## Summary of Preclinical Efficacy Data

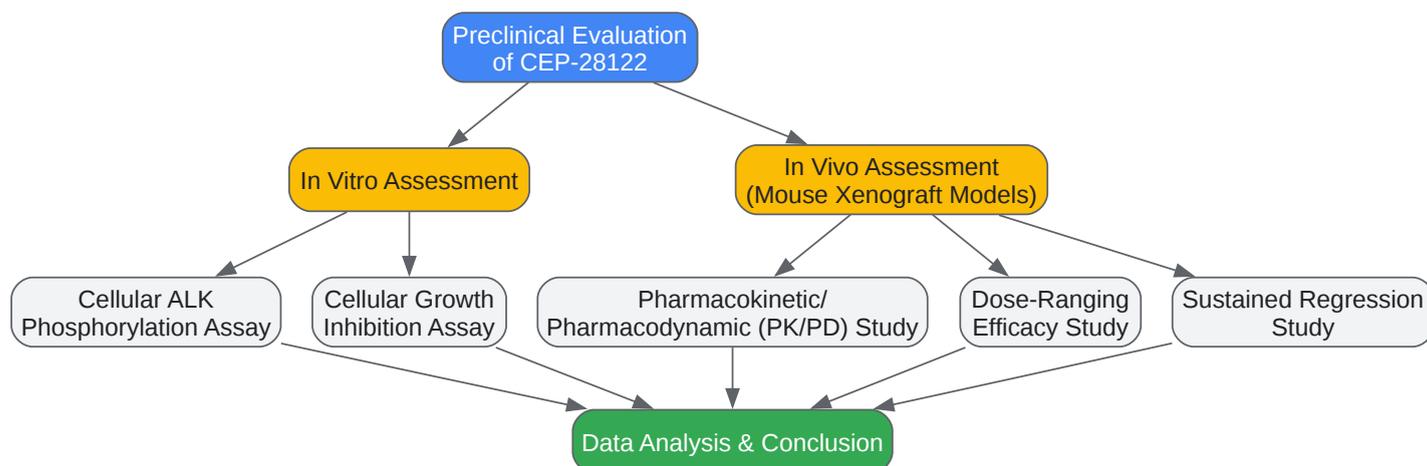
The table below summarizes key quantitative data from the preclinical evaluation of **CEP-28122**.

**Table 1: In Vitro and In Vivo Efficacy of CEP-28122 [1]**

Experimental Model	Assay Type	Key Findings	Dosage / Concentration
ALK-positive ALCL, NSCLC, and Neuroblastoma Cells	Cellular ALK Phosphorylation	Potent inhibition of cellular ALK tyrosine phosphorylation	IC <sub>50</sub> values in the low nanomolar range (high potency)
	Cellular Growth Inhibition / Cytotoxicity	Concentration-dependent growth inhibition and cytotoxicity	IC <sub>50</sub> / GI <sub>50</sub> values in the low nanomolar range
ALK-positive Tumor Xenografts (Mice)	In Vivo Target Engagement	Substantial ALK inhibition (>90%) for >12 hours	Single oral dose of 30 mg/kg
	Antitumor Efficacy (ALCL, NSCLC, Neuroblastoma)	Dose-dependent antitumor activity; complete/near complete tumor regressions	30 mg/kg twice daily or higher
	Sustained Tumor Regression (Sup-M2 Xenografts)	Sustained tumor regression with no reemergence for >60 days post-treatment	55 or 100 mg/kg twice daily for 2-4 weeks
ALK-negative Tumor Xenografts	Antitumor Efficacy	Marginal antitumor activity	Same dosing regimens as above

## Experimental Workflow for Preclinical Evaluation

The following diagram outlines the key steps for the preclinical assessment of **CEP-28122**'s efficacy.



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## General Guidance for Key Experimental Protocols

While the search results confirm the experiments performed, they do not contain the granular, step-by-step laboratory protocols. The following guidance outlines the standard methodology based on the described experiments.

### Cellular ALK Phosphorylation Inhibition Assay

This assay measures the direct target engagement of **CEP-28122** in cells.

- **Cell Lines:** Use ALK-positive cancer cell lines (e.g., SU-DHL-1 for ALCL, H3122 for NSCLC with EML4-ALK) alongside ALK-negative controls.
- **Treatment:** Seed cells and allow them to adhere. Treat with a concentration range of **CEP-28122** (e.g., 1 nM to 10  $\mu$ M) or a vehicle control (DMSO) for a predetermined period (e.g., 2-4 hours).
- **Cell Lysis and Immunoblotting:** Lyse cells and quantify total protein. Resolve equal protein amounts by SDS-PAGE and transfer to a membrane.
- **Detection:** Immunoblot using a primary antibody against **phosphorylated ALK** (e.g., pTyr1604). Subsequently, strip and re-probe the membrane with an antibody against **total ALK** and a loading

control (e.g., GAPDH,  $\beta$ -Actin) to confirm equal loading and specificity.

- **Data Analysis:** Quantify band intensities. The concentration that inhibits 50% of phosphorylation ( $IC_{50}$ ) can be calculated using non-linear regression analysis.

## Cellular Growth Inhibition / Cytotoxicity Assay

This assesses the functional consequence of ALK inhibition on cell viability.

- **Cell Culture:** Maintain ALK-positive and negative cell lines in appropriate media.
- **Compound Treatment:** Plate cells at a low density. The next day, treat with a serial dilution of **CEP-28122**. Each concentration should be tested in multiple replicates (e.g., triplicate or more). Include a vehicle control and a blank (media only).
- **Incubation and Viability Measurement:** Incubate for a set period (e.g., 72-96 hours). Cell viability can be measured using assays like **MTT**, **MTS**, or **CellTiter-Glo**, which quantify metabolic activity or ATP content as a proxy for live cells.
- **Data Analysis:** Calculate the percentage of growth inhibition relative to the vehicle control. The  **$GI_{50}$  value** (concentration causing 50% growth inhibition) can be determined from the dose-response curve.

## Limitations and Future Directions

A primary challenge in ALK-targeted therapy is the emergence of acquired resistance, often through on-target ALK mutations or alternative pathway activation [2]. The preclinical success of **CEP-28122** supports the development of next-generation ALK inhibitors, such as alectinib, brigatinib, and lorlatinib, which have been developed to overcome resistance and exhibit improved CNS penetration [2].

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## References

1. - CEP , a highly potent and selective orally active 28122 of... inhibitor [pubmed.ncbi.nlm.nih.gov]
2. ALK inhibitors in cancer: mechanisms of resistance and ... [pmc.ncbi.nlm.nih.gov]

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